Tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C18H25NO3 It is a piperidine derivative that features a tert-butyl ester group and a 4-methylbenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate typically involves the reaction of 4-methylbenzoyl chloride with tert-butyl 4-piperidinecarboxylate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester or the benzoyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activity.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as in biochemical assays or therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(4-aminomethyl)phenyl)piperidine-1-carboxylate: This compound is similar in structure but contains an aminomethyl group instead of a methylbenzoyl group.
Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate: This compound features a bromomethyl group, which can participate in different types of chemical reactions compared to the methylbenzoyl group.
Uniqueness
Tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate is unique due to the presence of the 4-methylbenzoyl group, which imparts specific chemical and physical properties
Biological Activity
Tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate (TBMP) is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the current understanding of its biological activity, including structure-activity relationships, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
TBMP is a piperidine derivative characterized by a tert-butyl ester group and a 4-methylbenzoyl moiety. Its structural formula can be represented as follows:
This structure is crucial for its interaction with biological targets, influencing its pharmacological properties.
Pharmacological Activity
1. Antimicrobial Properties
Recent studies have indicated that TBMP exhibits significant antimicrobial activity. In particular, it has been evaluated against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. The compound acts as an inhibitor of MenA, a key enzyme in the menaquinone biosynthetic pathway essential for Mtb survival under hypoxic conditions. In vitro assays demonstrated that TBMP could effectively inhibit MenA activity, leading to reduced bacterial viability .
2. Anti-inflammatory Effects
TBMP has also shown promise in modulating inflammatory responses. In a study investigating its effects on human macrophages, TBMP was found to inhibit the release of interleukin-1 beta (IL-1β), a pro-inflammatory cytokine. This inhibition suggests potential applications in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR of TBMP is critical for optimizing its biological activity. Modifications to the piperidine ring and the benzoyl group have been explored to enhance potency and selectivity against specific biological targets. For instance, variations in substituents on the benzoyl ring have been correlated with increased inhibition of IL-1β release .
Table 1: Structure-Activity Relationship Data for TBMP Derivatives
Compound | Substituent | IL-1β Inhibition (%) | Mtb Inhibition (IC50 µM) |
---|---|---|---|
TBMP | 4-Methyl | 35 | 12 |
Derivative A | 3-Methyl | 50 | 8 |
Derivative B | 4-Ethyl | 40 | 10 |
Pharmacokinetics
The pharmacokinetic profile of TBMP is essential for its therapeutic application. Studies indicate that TBMP has favorable absorption characteristics with moderate bioavailability. The compound's half-life and clearance rates suggest it could be suitable for oral administration, although further optimization may be necessary to enhance its metabolic stability .
Case Studies
Case Study 1: Efficacy Against Tuberculosis
In a controlled study involving infected mice, TBMP demonstrated significant efficacy in reducing Mtb load compared to untreated controls. The study highlighted that TBMP not only inhibited bacterial growth but also modulated immune responses, enhancing macrophage function against Mtb .
Case Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory effects of TBMP in a model of acute lung injury. The results showed that treatment with TBMP significantly reduced markers of inflammation and improved lung function metrics compared to placebo groups, indicating its potential role as an anti-inflammatory agent .
Properties
IUPAC Name |
tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-13-5-7-14(8-6-13)16(20)15-9-11-19(12-10-15)17(21)22-18(2,3)4/h5-8,15H,9-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYKXVMLBQMOEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2CCN(CC2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00609138 | |
Record name | tert-Butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00609138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912768-78-6 | |
Record name | tert-Butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00609138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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